molecular formula C23H22ClN3O3S B12051887 N-(6-chloro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12051887
M. Wt: 456.0 g/mol
InChI Key: DJLJZEQWXGPICH-UHFFFAOYSA-N
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Description

N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a quinoline moiety, and a carboxamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include chlorinating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and benzothiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, altering their function and leading to various biological effects. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE stands out due to its specific hexyl substitution, which can influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C23H22ClN3O3S/c1-2-3-4-7-12-27-17-9-6-5-8-15(17)20(28)19(22(27)30)21(29)26-23-25-16-11-10-14(24)13-18(16)31-23/h5-6,8-11,13,28H,2-4,7,12H2,1H3,(H,25,26,29)

InChI Key

DJLJZEQWXGPICH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)O

Origin of Product

United States

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